molecular formula C16H23NO2S B2623336 4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2034332-60-8

4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No.: B2623336
CAS No.: 2034332-60-8
M. Wt: 293.43
InChI Key: DPDGSRDPYIXDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with an ethyl group at the 4-position and a methoxythian-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with an amine derivative. One common method is the direct condensation of 4-ethylbenzoic acid with 4-methoxythian-4-ylmethylamine in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same condensation reaction but optimized for large-scale production. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
  • 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide
  • 4-Hydroxy-2-quinolones

Uniqueness

4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxythian-4-ylmethyl group is not commonly found in similar compounds, making it a valuable molecule for exploring new chemical space and potential therapeutic applications .

Properties

IUPAC Name

4-ethyl-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-3-13-4-6-14(7-5-13)15(18)17-12-16(19-2)8-10-20-11-9-16/h4-7H,3,8-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDGSRDPYIXDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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